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Abstract

This technical guide provides an in-depth examination of the immunomodulatory drug teriflunomide and its multifaceted influence on regulatory T ce
Teriflunomide, a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), is a primary therapeutic for relapsing forr
[2] Its principal mechanism involves impeding the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocy!
established cytostatic effect, emerging evidence reveals a more nuanced impact on the function and phenotype of specialized immune subsets, inclu
synthesizes current mechanistic understanding, details the metabolic consequences of DHODH inhibition on T cells, and explores the direct and indir
teriflunomide on Treg suppressive capacity, lineage stability, and molecular signaling. We further provide validated, step-by-step experimental protoc
investigate these interactions, including Treg isolation, functional suppression assays, and multi-parameter immunophenotyping by flow cytometry. Tt
researchers, scientists, and drug development professionals seeking a comprehensive technical and conceptual framework for understanding the inte
teriflunomide and regulatory T cell function.

Section 1: Introduction to Teriflunomide and Regulatory T Cells
Teriflunomide: An Overview

Teriflunomide is an orally administered disease-modifying therapy approved for the treatment of relapsing-remitting multiple sclerosis (RRMS).[5] It i
leflunomide, a drug used in the treatment of rheumatoid arthritis.[3] The therapeutic efficacy of teriflunomide is primarily attributed to its non-competi
inhibition of dihydroorotate dehydrogenase (DHODH).[6] This mitochondrial enzyme is a critical rate-limiting step in the de novo synthesis of pyrimidir
blocks of DNA and RNA.[4] Rapidly dividing cells, such as activated T and B lymphocytes driving autoimmune pathology, are highly dependent on thit
expansion.[7][8] By limiting the pyrimidine pool, teriflunomide exerts a cytostatic, rather than cytotoxic, effect on these cells, thereby reducing the po
lymphocytes that can infiltrate the central nervous system (CNS).[6]

Regulatory T Cells (Tregs): Guardians of Inmune Homeostasis

Regulatory T cells (Tregs) are a specialized subpopulation of T lymphocytes that play a pivotal role in maintaining immune homeostasis and self-toler
function is to suppress aberrant or excessive immune responses, thereby preventing autoimmunity.[9] The quintessential marker for Tregs is the trans
box P3 (FOXP3), which is indispensable for their development and suppressive function.[10] Tregs are typically characterized phenotypically as bein¢
expression of the alpha chain of the IL-2 receptor (CD25) and low to absent expression of the IL-7 receptor alpha chain (CD127).[9][11] They exert th
through a variety of mechanisms, including cell-contact-dependent suppression and the secretion of inhibitory cytokines such as Interleukin-10 (IL-10
Growth Factor-beta (TGF-f3).[12] Given their central role in controlling autoimmunity, understanding how immunomodulatory drugs like teriflunomide
paramount importance.

Section 2: Core Mechanism of Action: DHODH Inhibition and T Cell Metabolism

The canonical mechanism of teriflunomide centers on the metabolic reprogramming of activated lymphocytes. Unlike resting cells, which can meet t
requirements through a "salvage pathway," rapidly proliferating lymphocytes depend on the de novo pyrimidine synthesis pathway.[6][13]

DHODH, the target of teriflunomide, is located on the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate. This
electron transport chain.[14] Teriflunomide's inhibition of DHODH has two major consequences:

« Pyrimidine Depletion: The most direct outcome is the arrest of pyrimidine synthesis, which halts the cell cycle in the S phase and prevents clonal e:
and B cells.[6]
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» Mitochondrial Respiration Interference: By inhibiting a key mitochondrial enzyme, teriflunomide can also interfere with cellular metabolism. Studie
DHODH inhibition impacts oxidative phosphorylation (OXPHOS) and aerobic glycolysis in activated T cells, in part through functional inhibition of C
respiratory chain.[14] This metabolic interference preferentially affects high-affinity T cells, which are more metabolically active.[14]

The diagram below illustrates the central role of DHODH in pyrimidine synthesis and the point of intervention for teriflunomide.
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Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis.

Section 3: Teriflunomide's Influence on Treg Phenotype and Function

While the primary effect of teriflunomide is on proliferating effector lymphocytes, its impact on the Treg compartment is more complex and an area o
Evidence suggests that teriflunomide can modulate Treg biology, potentially contributing to its overall therapeutic effect.
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Effects on Treg Frequency and Phenotype

Studies investigating the effect of teriflunomide on the frequency of circulating Tregs have yielded varied results. Some clinical studies report that te
does not significantly alter the absolute counts or frequency of the overall CD4+ Treg population.[8][15] However, other research indicates a more sel
the TERI-DYNAMIC study observed that while overall lymphocyte counts decreased, the percentage of inducible Tregs within the CD4+ T-cell popula
weeks of treatment.[16]

More recent work has focused on specific functional markers on Tregs. One study found that teriflunomide treatment in RRMS patients increased th
immunosuppressive marker CD39 on Tregs.[17] CD39 is an ectonucleotidase that initiates the conversion of ATP to adenosine, a potent suppressor ¢
[18] In vitro studies have also shown that teriflunomide can induce Foxp3-expressing CD4+ T cells and increase the density of CD25 on these cells.

Impact on Treg Suppressive Function

The ultimate measure of Treg viability is its ability to suppress effector T cell proliferation. Teriflunomide appears to directly modulate this core functic
demonstrated that Tregs pre-incubated with teriflunomide exhibited an altered suppressive capacity.[19] Furthermore, teriflunomide has been show
percentage of TGF-B-producing Tregs, a key mechanism of their suppressive action.[12] This suggests that beyond simple frequency changes, terifl
enhance certain Treg effector functions.

The table below summarizes key findings from selected studies on the effects of teriflunomide on human Tregs.

Study Focus Cell Source Teriflunomide Treatment Key Findings on Tregs Reference

) ) o No significant change in Treg cell
Immune Cell Profiles RRMS Patients (in vivo) 14 mg/day for 6 months b [8]
numbers.

Increased percentage of inducible
TERI-DYNAMIC Study RRMS Patients (in vivo) 14 mg/day for 24 weeks Tregs within the CD4+ T-cell [16]
population.

Increased expression of the
Immune Cell Modulation RRMS Patients (in vivo) Not specified, for RRMS immunosuppressive marker CD39  [17]
on Tregs.

Induced Foxp3 expression and
In Vitro Function Murine Lymphocytes In vitro exposure increased TGF-f production by [12]
Tregs.

) . L ) . . Altered the in vitro suppressive
Suppressive Capacity Human PBMCs (in vitro) In vitro pre-incubation . [19]
capacity of Tregs.

Potential Molecular Mechanisms
The molecular pathways through which teriflunomide modulates Treg function are not fully elucidated but likely involve both DHODH-dependent anc

mechanisms.

+ Metabolic Fitness: Tregs are known to rely heavily on oxidative phosphorylation for their survival and function.[19] By interacting with the mitochonc
teriflunomide may alter the metabolic fitness of Tregs, thereby influencing their stability and suppressive capacity.

« Signaling Pathways: There are reports that the functions of regulatory T cells may be promoted by drugs like teriflunomide independent of DHODI
evidence linking teriflunomide to specific Treg signaling pathways like STAT3 is still emerging, STAT3 is known to be critical for CD8+ T cell differe
is activated by cytokines like IL-10, which is relevant to the Treg environment.[21]

« Indirect Effects: Teriflunomide also induces a tolerogenic environment by increasing the expression of PD-L1 on monocytes and promoting IL-10 }
immune cells, which could indirectly support Treg function and stability.[5][22]

The following diagram conceptualizes the potential pathways of teriflunomide's influence on Treg function.
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Caption: Teriflunomide may influence Treg function directly and indirectly.

Section 4: Experimental Methodologies

To facilitate further research in this area, we provide validated protocols for assessing the impact of teriflunomide on Treg function.

Protocol: Multi-Color Flow Cytometry for Treg Immunophenotyping

This protocol describes a panel for identifying human Tregs and assessing key functional markers.[9][11][23]

. Cell Preparation:

« Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density-gradient centrifugation (e.g., with Ficoll-Paque).

* Wash cells twice with PBS.

. Surface Staining:

* Resuspend up to 1x1076 cells in 100 pL of FACS buffer (PBS + 2% FBS).

« Add a cocktall of fluorescently-conjugated antibodies (titrated for optimal concentration). A recommended backbone panel includes:

o CD3 (T-cell lineage)

o

CD4 (Helper T-cell lineage)

o

CD25 (Treg marker)

o

CD127 (Treg marker, low expression)

o

CDA45RA (to distinguish naive vs. effector Tregs)
¢ Incubate for 30 minutes at 4°C in the dark.
o Wash cells twice with 2 mL of FACS buffer.

. Fixation and Permeabilization (for FOXP3 staining):
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» Resuspend the cell pellet in 0.5 mL of a fixation buffer (e.g., R&D Systems Catalog # FC004) and incubate for 10 minutes at room temperature.[23’
« Centrifuge and decant the fixation buffer.

* Wash cells twice with PBS.

+ Resuspend the cell pellet in 100-200 pL of a permeabilization buffer (e.g., R&D Systems Catalog # FC005).[23]
4. Intracellular Staining:

* Add anti-FOXP3 antibody to the permeabilized cells.

» Incubate for 30-45 minutes at room temperature in the dark.

« Wash cells twice with permeabilization buffer.

* Resuspend cells in FACS buffer for acquisition.

5. Data Acquisition and Analysis:

* Acquire data on a flow cytometer.

* Gate on lymphocytes (FSC vs. SSC), then singlets, then live cells.

» Gate on CD3+CD4+ T cells.

« Within the CD4+ gate, identify Tregs as CD25+ and CD127low/-.

« Confirm Treg identity and frequency by gating on FOXP3+ within the CD4+CD25+ population.

Protocol: In Vitro Treg Suppression Assay

This protocol measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp) using a proliferation dye.[10][24][25]
1. Cell Preparation and Labeling:

» Isolate CD4+ T cells from PBMCs via magnetic-activated cell sorting (MACS).

o Further separate the CD4+ population into Tregs (CD25+) and responder T cells (Tresp, CD25-).

« Label the Tresp cells with a proliferation dye like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

o

Resuspend Tresp cells at 2—-3 x 10"6/mL in PBS + 0.1% BSA.[24]

o

Add an equal volume of 8 uM CFSE solution while vortexing.[24]

o

Quench the reaction with 3-5 volumes of ice-cold FBS.[24]

o

Wash cells thoroughly and resuspend in complete T-cell culture medium.

2. Co-culture Setup:

« Plate the labeled Tresp cells at a constant number (e.g., 5 x 1074 cells/well) in a 96-well round-bottom plate.
« Add Treg cells at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp).

« Include necessary controls:

o Tresp cells alone (no suppression).
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o Unstimulated Tresp cells (no proliferation).

* Add a stimulus to all wells (except the unstimulated control). Anti-CD3/CD28 coated beads are a common choice for T-cell activation independent ¢
[24]

« Add teriflunomide (or vehicle control) at desired concentrations to the appropriate wells.
» Bring the final volume of each well to 200 pL with culture medium.

3. Incubation and Analysis:

« Incubate the plate at 37°C, 5% CO2 for 72-96 hours.[24][26]

« Harvest cells and stain with a viability dye and surface markers (e.g., CD4) if needed.

» Analyze by flow cytometry. Gate on the live, single, CD4+ Tresp cell population.

« Proliferation is measured by the dilution of the CFSE/CellTrace Violet dye. Each peak in the histogram represents a successive cell division.

Calculate the percentage of suppression based on the reduction in proliferation in the presence of Tregs compared to Tresp cells alone.

The following diagram outlines the workflow for the Treg suppression assay.

1. Cell Preparation 2. Co-Culture Setup (96-well plate) 3. Analysis

\solate PBMCs Isolate Tresp (CD4+CD25-) Label Tresp with Plate labeled Tresp Add Stimulus Add Teriflunomide Incubate Analyze Proliferation ¢
& Tregs (CD4+CD25+) Proliferation Dye + Titrated Tregs (e.g., anti-CD3/CD28 beads) or Vehicle Control 72-96 hours by Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for an in vitro Treg suppression assay.

Section 5: Synthesis and Future Directions

Teriflunomide's influence on the immune system extends beyond its well-established anti-proliferative effect on effector lymphocytes. The evidence,
towards a significant modulatory role on regulatory T cells. Teriflunomide appears to not only alter the balance of T cell subsets, favoring an increase
inducible Tregs, but may also enhance their functional phenotype by upregulating immunosuppressive molecules like CD39 and promoting the produs
TGF-B.[12][16][17] This suggests a dual mechanism of action: directly limiting pathogenic effector cells while simultaneously promoting the function o
pathways.

However, key questions remain. The precise, DHODH-independent molecular mechanisms by which teriflunomide influences Treg signaling and fur
elucidation. The long-term impact of teriflunomide on Treg lineage stability and plasticity in vivo is also an important area for future investigation. Re:
will not only deepen our understanding of this important therapeutic but could also pave the way for novel strategies that more specifically target the ¢
function for the treatment of autoimmune diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
check]
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